2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
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Description
2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid is a useful research compound. Its molecular formula is C17H23FN2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. It has been synthesized using various metal-catalyzed amination and Wittig reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).
- Novel (4-piperidinyl)-piperazine derivatives, including the 2-(4-fluorophenyl) variant, have been synthesized as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors, indicating potential therapeutic applications (Chonan et al., 2011).
Biological and Medicinal Applications
- Research has shown that derivatives of 2-(4-fluorophenyl) piperazine exhibit anticonvulsant properties, with certain compounds proving effective in seizure tests (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
- Docking studies of piperazine-1-yl-1H-indazole derivatives, including those with a 2-fluorophenyl group, suggest important roles in medicinal chemistry, providing insights into potential drug designs (Balaraju, Kalyani, & Laxminarayana, 2019).
- The antioxidant properties of compounds containing a 4´-(substituted phenyl)piperazin-1´-yl moiety, including 4´-fluoro group-containing compounds, have been studied, suggesting potential for developing antioxidant drugs (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Chemical Structure and Analysis
- Crystallographic studies on compounds with the 2-(4-fluorophenyl) piperazine structure, such as 1-[bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride, have provided insights into their molecular conformation and potential interactions (Shivaprakash, Reddy, & Jasinski, 2014).
Pharmacological Research
- Research on novel 2-(4-fluorophenyl) piperazine derivatives has led to the development of compounds with significant antimycobacterial activity, contributing to the field of antibiotic drug development (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
- Synthesis and structural analysis of metal complexes with 2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid have been conducted, showing urease inhibitory activities, which is significant in medical and agricultural fields (Chen et al., 2016).
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVUICOGSFFJQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376097 |
Source
|
Record name | 2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868151-70-6 |
Source
|
Record name | 2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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